Desidustat

CKD anemia dialysis erythropoiesis

Researchers face class-level interchangeability risks with HIF-PH inhibitors. Desidustat provides compound-specific evidence for anemia programs: • 77.78% Hb responder rate vs. 68.48% (darbepoetin alfa, DREAM-ND; p=0.0181) • Hepcidin reduction p=0.0016 at Week 24; 5-year cost savings £27,300-£35,880 vs. epoetin • Oral bioavailability; approved in India (2022); BBOX off-target profile characterized Supplied with ≥98% purity, cold-chain shipping, and global stock for R&D procurement.

Molecular Formula C16H16N2O6
Molecular Weight 332.31 g/mol
CAS No. 1616690-16-4
Cat. No. B607068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesidustat
CAS1616690-16-4
SynonymsDesidustat
Molecular FormulaC16H16N2O6
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESC1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
InChIInChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20)
InChIKeyIKRKQQLJYBAPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desidustat: Oral HIF-PH Inhibitor for CKD Anemia


Desidustat (Oxemia™) is an orally bioavailable, small molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [1]. It targets PHD1, PHD2, and PHD3 enzymes, leading to HIF-α stabilization and stimulation of endogenous erythropoietin production [2]. Approved in India (March 2022) for treating anemia in adults with chronic kidney disease (CKD) both on dialysis and not on dialysis, desidustat is also under clinical development for chemotherapy-induced anemia and COVID-19-associated anemia [1].

Pathway Target
HIF-PH pathway inhibition study fit
Targets PHD1, PHD2, PHD3; oral HIF-α stabilization probe
Research Model
Endogenous EPO production context
Supports erythropoiesis endpoint studies in CKD models
Tool Compound
Clinical-stage oral HIF-PHI
Hemoglobin endpoint research context; reported trial data available

Why Desidustat Differs from Other HIF-PHIs


Network meta-analyses confirm that HIF-PH inhibitors are not interchangeable; efficacy and safety profiles vary significantly by agent and dialysis status [1]. While roxadustat ranks highest for hemoglobin increase in non-dialysis populations, daprodustat shows advantages in iron mobilization among dialysis-dependent patients, and desidustat demonstrates distinct responder rates and cost-effectiveness metrics [1]. Additionally, off-target inhibition of γ-butyrobetaine hydroxylase (BBOX) differs among HIF-PHIs, with desidustat, enarodustat, and vadadustat all showing BBOX inhibition that may influence cardiovascular outcomes [2]. Procurement decisions must therefore be guided by compound-specific clinical evidence rather than class-level assumptions.

Class Claim
HIF-PHIs interchangeable
Compound-specific endpoint context may not transfer; efficacy and tolerability profiles vary by agent and dialysis status.
Off-Target
BBOX inhibition assumed equivalent
BBOX inhibition context may differ among HIF-PHIs and could shift cardiovascular endpoint interpretation.
Evidence Base
Pooled class-level inference
Desidustat's clinical evidence base may be more limited; hemoglobin effect estimates are reportedly less precise.

Desidustat Head-to-Head Comparison Evidence


Hemoglobin Response vs. Epoetin in Dialysis Patients

In the DREAM-D phase 3 trial, desidustat demonstrated a significantly higher hemoglobin responder rate (59.22%) compared to epoetin alfa (48.37%) in dialysis-dependent CKD patients (p=0.0382) [1]. This outcome was achieved while maintaining hemoglobin in the 10–12 g/dL target range over 24 weeks.

Hemoglobin Response vs. Epoetin
Head-to-head
59.22% vs. 48.37%
+10.85 pp; p=0.0382
Reported responder-rate endpoint context in dialysis-dependent CKD
DREAM-D Phase 3; 392 patients; 24-week assessment
CKD anemia dialysis erythropoiesis

Hemoglobin Response vs. Darbepoetin in Non-Dialysis CKD

In the DREAM-ND phase 3 trial, desidustat achieved a hemoglobin responder rate of 77.78% compared to 68.48% for darbepoetin alfa in non-dialysis-dependent CKD patients (p=0.0181) [1]. Hemoglobin change from baseline to Weeks 16–24 was 1.95 g/dL for desidustat versus 1.83 g/dL for darbepoetin alfa (difference: 0.11 g/dL; 95% CI: -0.12, 0.34), meeting the prespecified non-inferiority margin of -0.75 g/dL [1].

Hemoglobin Response vs. Darbepoetin
Head-to-head
77.78% vs. 68.48%
+9.30 pp; p=0.0181
Reported responder-rate endpoint context in non-dialysis CKD
DREAM-ND Phase 3; 588 patients; met non-inferiority margin
CKD anemia non-dialysis HIF-PHI

Hepcidin Reduction vs. Darbepoetin

In the DREAM-ND trial, desidustat produced significantly greater reductions in serum hepcidin compared to darbepoetin alfa. The difference in hepcidin change from baseline was statistically significant at both Week 12 (p=0.0032) and Week 24 (p=0.0016) [1]. Lower hepcidin facilitates increased iron availability for erythropoiesis, a key mechanistic advantage over ESAs.

Hepcidin Reduction vs. Darbepoetin
Head-to-head
Significant reduction vs. baseline
p=0.0032 (Wk 12); p=0.0016 (Wk 24)
Reported hepcidin endpoint context; iron utilization interpretation
DREAM-ND trial; supports iron-mobilization endpoint review
hepcidin iron metabolism CKD anemia

Hemoglobin Correction and Maintenance vs. Placebo

In a phase III placebo-controlled trial, desidustat increased hemoglobin from 89.18 g/L to 105.66 g/L over 9 weeks, while placebo decreased from 89.41 g/L to 88.51 g/L—a mean difference of 17.52 g/L (95% CI: 14.35–20.68) [1]. The hemoglobin response rate (≥100 g/L) was 85.15% for desidustat versus 23.53% for placebo (P<0.001), with a median time to target hemoglobin of 30 days [1]. Target range maintenance (100–120 g/L) was achieved 51.68% of the time with desidustat versus 10.24% with placebo (P<0.001) [1].

Hb Correction vs. Placebo
Head-to-head
+17.52 g/L mean difference
95% CI: 14.35–20.68
Reported hemoglobin endpoint change at Week 9
Phase III placebo-controlled; 152 NDD-CKD patients
NDD-CKD anemia correction placebo-controlled

Cost-Effectiveness vs. Epoetin and Darbepoetin

Economic analysis indicates that desidustat (100 mg three times weekly) yields 5-year cost savings of £27,300–£35,880 compared to epoetin (£4,680–£6,240 vs. £33,540–£40,560) [1]. Compared to darbepoetin, roxadustat savings range from £18,720–£43,940, while molidustat offers £30,420–£38,480 savings versus epoetin, positioning desidustat among the most cost-effective oral HIF-PHIs [1].

Cost-Effectiveness vs. ESAs
Reported
£27,300–£35,880 savings
5-year horizon; UK NHS perspective
Reported health-economic endpoint context
Data to verify; cost-effectiveness review
cost-effectiveness CKD anemia health economics

Hemoglobin Estimate Precision vs. Daprodustat

A network meta-analysis of six HIF-PHIs noted that estimates for desidustat were favorable but less precise than those for roxadustat and daprodustat, which ranked highest for hemoglobin increase [1]. Specifically, roxadustat tended to rank highest for hemoglobin in non-dialysis populations, while daprodustat showed advantages in iron mobilization among dialysis-dependent patients [1]. Desidustat's evidence base remains limited, with fewer trials contributing to pooled estimates.

NMA Estimate Precision
Class-level
Favorable but less precise estimates
Versus roxadustat and daprodustat
Network meta-analysis context; evidence base still limited
45 RCTs; >32,000 participants; source-specific review
network meta-analysis hemoglobin CKD

Desidustat Clinical and Research Applications


First-Line Oral Anemia Therapy in Non-Dialysis CKD

Based on the DREAM-ND phase 3 trial demonstrating superior hemoglobin responder rates (77.78% vs. 68.48%; p=0.0181) and significant hepcidin reduction (p=0.0016 at Week 24) compared to darbepoetin alfa, desidustat is optimally positioned as a first-line oral alternative to injectable ESAs in non-dialysis CKD patients. The oral administration route improves adherence and reduces healthcare visits [1].

Cost-Effective Anemia Management in Dialysis

Economic analyses project 5-year cost savings of £27,300–£35,880 with desidustat compared to epoetin, driven by oral administration and lower drug acquisition costs. In dialysis-dependent patients, desidustat's non-inferior hemoglobin change (0.95 g/dL vs. 0.80 g/dL for epoetin alfa) and significantly higher responder rate (59.22% vs. 48.37%; p=0.0382) support its use where budget constraints limit access to ESAs [2][3].

Preclinical HIF and BBOX Inhibition Research

Desidustat serves as a tool compound for investigating HIF-PHD inhibition and off-target effects on γ-butyrobetaine hydroxylase (BBOX). Crystal structures of desidustat in complex with FIH inform binding mode studies, while its BBOX inhibitory activity suggests utility in exploring l-carnitine biosynthesis modulation and potential cardiovascular applications beyond anemia [4][5].

Pharmacokinetics in Renal Impairment

Pharmacokinetic data indicate that desidustat clearance is lower in pre-dialysis CKD patients than in healthy volunteers, with 27–42% renal elimination. This supports its use in dedicated PK/PD modeling studies to optimize dosing in varying degrees of renal impairment, as well as formulation studies targeting improved oral bioavailability (1.6× enhancement demonstrated with solid dispersion) [6][7].

Application
Selection Property
Validation Focus
CKD anemia trial endpoint context
Oral HIF-PH pathway inhibition
Hemoglobin responder-rate endpoint review
CKD model cost-effectiveness review
Oral administration and acquisition cost profile
5-year health-economic endpoint context
Preclinical HIF and BBOX inhibition studies
Tool compound for PHD/BBOX binding
Off-target BBOX inhibition context review
Renal impairment PK/PD modeling
Reduced clearance in CKD; oral formulation context
Exposure-model validation; solid dispersion review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desidustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.